molecular formula C23H17Cl2FN2O3S B2902286 N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 891092-12-9

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2902286
CAS No.: 891092-12-9
M. Wt: 491.36
InChI Key: HMWITZDLXJGHIO-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 3 with a (3-chlorophenyl)methanesulfonyl group and at position 1 with an acetamide-linked 3-chloro-4-fluorophenyl moiety. The structure combines electron-withdrawing substituents (Cl, F) and a sulfonyl group, which are critical for modulating biological activity, solubility, and stability.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O3S/c24-16-5-3-4-15(10-16)14-32(30,31)22-12-28(21-7-2-1-6-18(21)22)13-23(29)27-17-8-9-20(26)19(25)11-17/h1-12H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWITZDLXJGHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and acetamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated indole compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, modulating their activity and leading to the observed biological effects . The sulfonyl and acetamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name / ID Substituents (Indole Position 3) Acetamide-Linked Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (3-Cl-C6H4)CH2SO2- 3-Cl-4-F-C6H3 ~487.4* N/A N/A
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (3c) 4-Cl-C6H4CO- 3-Cl-4-F-C6H3 ~443.8 N/A N/A
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 893253-03-7) (4-F-C6H4)CH2SO2- 3-OCH3-C6H4 452.5 N/A N/A
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide (Enamine ID:1044232) H (unsubstituted indole) 4-Cl-C6H4 284.7 N/A N/A
Compound 10j () 4-Cl-C6H4CO- 3-Cl-4-F-C6H3 ~443.8 192–194 8

*Estimated based on .

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : The target compound’s (3-chlorophenyl)methanesulfonyl group enhances electron-withdrawing effects and steric bulk compared to carbonyl-linked analogs like 3c and 10j .
  • Halogen Substitution : The 3-chloro-4-fluorophenyl acetamide group in the target contrasts with simpler aryl groups (e.g., 4-chlorophenyl in Enamine ID:1044232), likely improving target binding specificity .
  • Methoxy vs.

Physicochemical and Crystallographic Properties

  • Crystal Packing : highlights that N-substituted acetamides form hydrogen-bonded networks (e.g., N–H···O interactions). The target’s sulfonyl group may strengthen such interactions, influencing solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Sulfonylation of the indole moiety using 3-chlorophenyl methanesulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • Step 2 : Coupling the sulfonylated indole with N-(3-chloro-4-fluorophenyl)acetamide via nucleophilic substitution or amide bond formation (e.g., using EDCI/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water .
    • Key Considerations : Monitor intermediates via TLC and optimize stoichiometry to avoid side products (e.g., over-sulfonylation) .

Q. How can spectroscopic techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C-NMR : Assign peaks for indole protons (δ 7.1–8.3 ppm), sulfonyl group (δ 3.5–4.0 ppm), and fluorophenyl substituents (δ 6.8–7.6 ppm) .
  • 19F-NMR : Confirm fluorophenyl substitution (δ -110 to -115 ppm) .
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
    • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What is the compound’s crystallographic conformation, and how does it influence reactivity?

  • X-ray Diffraction : The fluorophenyl and indole moieties form a dihedral angle of ~60° (similar to analog N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide), stabilizing intramolecular hydrogen bonds (N–H···O) .
  • Implications : The non-planar geometry may enhance binding to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1 targets) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • SAR Insights :

  • Chlorine/Fluorine : Enhance lipophilicity and target affinity (e.g., 3-chloro-4-fluorophenyl analogs show improved cytotoxicity vs. non-halogenated derivatives) .
  • Sulfonyl Group : Critical for hydrogen bonding with kinase active sites (e.g., indole sulfonamides inhibit tubulin polymerization) .
    • Methodology : Synthesize derivatives (e.g., replace Cl with Br or CF₃) and compare IC₅₀ values in cancer cell lines (e.g., MCF-7) .

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

  • pH Stability : The sulfonamide group may hydrolyze in acidic environments (pH <4). Monitor degradation via HPLC-MS and stabilize using lyophilized formulations .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 190°C, suggesting storage at 4°C .

Q. How can in vitro models elucidate its mechanism of action?

  • Target Identification :

  • Kinase Profiling : Screen against 100+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .
  • Apoptosis Assays : Measure caspase-3/7 activation in treated cells (e.g., via luminescence) .
    • Pathway Analysis : RNA-seq to identify dysregulated genes (e.g., Bcl-2 family) .

Q. How do computational models predict binding modes and pharmacokinetics?

  • Docking Studies (AutoDock Vina) : The indole sulfonamide docks into Bcl-2’s hydrophobic groove (binding energy: -9.2 kcal/mol) .
  • ADMET Prediction (SwissADME) : Moderate bioavailability (LogP = 3.1), potential CYP3A4 metabolism .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity across studies?

  • Case Example : Variability in IC₅₀ values (e.g., 2 µM vs. 10 µM in MCF-7 cells) may stem from:

  • Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
  • Compound Purity : Impurities >5% can skew results; re-test batches via HPLC .
    • Resolution : Standardize protocols (e.g., MTT assay at 48 hr, 10% FBS) and validate with a reference inhibitor (e.g., paclitaxel) .

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